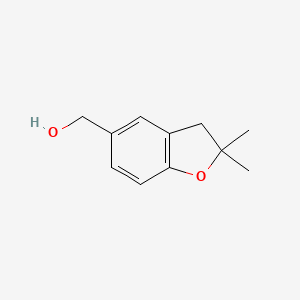

(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol

Description

(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol is a bicyclic organic compound with a benzofuran core substituted by two methyl groups at the 2,2-positions of the dihydrofuran ring and a hydroxymethyl group at the 5-position. Key properties include:

Properties

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5,12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPFVEHEGNFEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252050 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-93-6 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-5-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Catalytic Cyclization and Decarboxylation Method

A patented preparation method for related dihydroheterocycles (analogous to dihydrobenzofurans) involves:

- Step 1: Esterification and initial condensation

Reacting dialkoxy-substituted aromatic esters with alkanoic acid glycerides in the presence of catalysts at 80–110 °C forms an intermediate ester compound. - Step 2: Alkaline hydrolysis and acidification

The intermediate is hydrolyzed under alkaline conditions (60–90 °C) for 4–7 hours, followed by acidification to precipitate a second intermediate. - Step 3: Decarboxylation and cyclization

The second intermediate undergoes decarboxylation in the presence of copper oxide catalyst at 100–200 °C in ethylene glycol solvent, yielding the dihydrobenzofuran methanol derivative with high purity (up to 99.68%) and good yield (~88%).

This method is characterized by careful control of molar ratios, temperature, and catalyst choice to maximize yield and purity.

Transition Metal-Catalyzed Annulation

Recent research highlights the use of rhodium catalysts in a [3 + 2] annulation reaction between 2-alkenylphenols and N-phenoxyacetamides, with zinc acetate as a base additive in methanol solvent. The mechanism involves:

- Reversible C–H/N–H bond cleavage forming a rhodium intermediate.

- Insertion of the alkenylphenol into the rhodium complex.

- Oxidative addition and intramolecular hydrogen transfer.

- Final nucleophilic 1,4-addition to form the dihydrobenzofuran ring.

This method achieves excellent yields (~90%) and offers a versatile route to polysubstituted dihydrobenzofurans, adaptable for installing the 2,2-dimethyl substituents and hydroxymethyl groups by appropriate substrate design.

Classical Cyclization from 2,3-Dihydroxybenzaldehyde Derivatives

A traditional approach involves:

- Alkylation of 2,3-dihydroxybenzaldehyde with dibromoethane under reflux in the presence of sodium hydroxide and phase transfer catalysts.

- Isolation of the cyclized benzofuran aldehyde intermediate by distillation.

- Subsequent reduction or functional group transformation to install the methanol substituent.

This method is well-documented and provides moderate yields (~70%), suitable for preparing benzofuran derivatives with hydroxymethyl functionality.

Protection and Activation of Hydroxymethyl Group

For selective functionalization, (2,2-dimethyl-1,3-dioxan-5-yl)methanol derivatives are prepared via:

- Protection of the hydroxymethyl group as methanesulfonates or tosylates using tosyl chloride or methanesulfonyl chloride in dichloromethane with triethylamine or 1,4-diazabicyclo[2.2.2]octane as base.

- Reactions conducted at low temperatures (-78 °C to 0 °C) for 0.25 to 3 hours.

- High yields (68.8–99%) are reported for these activation steps, facilitating further substitution or cyclization reactions.

Alternative Synthetic Routes via Benzotriazole Intermediates

Another synthetic route involves:

- Preparation of 1-(1-chloroalkyl)benzotriazoles from aldehydes.

- Reaction with 2-hydroxybenzophenones under basic conditions to form 2,3-dihydrobenzofuran intermediates.

- Lewis acid-promoted rearrangements and cyclizations to yield 2,2-disubstituted dihydrobenzofurans.

This method offers a modular approach to benzofuran derivatives, allowing for diverse substitution patterns, including the 2,2-dimethyl substitution.

- The choice of catalyst and reaction conditions critically affects yield and purity. Copper oxide and rhodium catalysts are particularly effective in cyclization and decarboxylation steps.

- Protection of the hydroxymethyl group as sulfonates is essential for selective downstream transformations.

- Transition metal-catalyzed annulations offer a modern, efficient route with excellent yields and functional group tolerance.

- Classical alkylation and cyclization methods remain relevant for simpler derivatives but may require longer reaction times and harsher conditions.

- Recent literature emphasizes the development of greener, more selective catalytic methods to improve scalability and sustainability.

The preparation of (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol involves sophisticated synthetic strategies combining catalytic cyclization, functional group protection, and selective substitution. Patented multi-step catalytic sequences and modern transition metal-catalyzed annulations provide the most efficient and high-yielding routes. Protection of the methanol substituent as sulfonates facilitates further chemical modifications. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-2

Biological Activity

(2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol is a compound belonging to the benzofuran class, characterized by a fused benzene and furan ring structure. Its unique chemical structure, featuring two methyl groups and a hydroxymethyl group, enhances its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : Approximately 178.23 g/mol

- Structural Features : The presence of two methyl groups at the 2-position and a hydroxymethyl group significantly influences its solubility and reactivity compared to other benzofuran derivatives .

1. Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that similar benzofuran derivatives possess anti-inflammatory properties. For instance, modifications in the structure can enhance their efficacy in reducing inflammation .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. It may enhance cognitive function and protect neuronal cells from oxidative stress .

- Antitumor Activity : Preliminary studies suggest that this compound could exhibit antitumor effects, making it a candidate for further investigation in cancer therapy .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of various substances .

- Cell Signaling Modulation : It modulates cell signaling pathways and gene expression, affecting cellular metabolism and function .

3. Biochemical Analysis

The compound's biochemical interactions have been studied extensively:

| Property | Description |

|---|---|

| ADME Profile | Absorption, distribution, metabolism, and excretion characteristics are influenced by its structure . |

| Metabolic Pathways | Primarily metabolized by cytochrome P450 enzymes in the liver . |

| Transport Mechanisms | Specific transporters mediate its distribution within cells . |

Case Study 1: Neuroprotective Effects

A study conducted on animal models indicated that this compound improved cognitive functions and provided neuroprotection against induced oxidative stress. The compound was administered at varying doses to assess its effects on memory retention and neuronal health.

Case Study 2: Anti-inflammatory Potential

In vitro tests utilizing carrageenan-induced edema models demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects. The introduction of specific substituents enhanced the overall activity compared to standard anti-inflammatory drugs .

Research Applications

This compound has promising applications in various research fields:

- Medicinal Chemistry : As a candidate for drug development due to its diverse biological activities.

- Material Science : Utilized in synthesizing advanced materials with unique electronic properties .

- Biological Studies : Explored for its effects on cellular systems and potential therapeutic applications in treating inflammatory diseases and neurodegeneration .

Scientific Research Applications

The compound (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol has garnered attention in various scientific research applications due to its unique chemical structure and properties. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Proteomics Research

This compound is utilized in proteomics as a reagent for the modification of proteins. Its ability to selectively modify amino acid residues makes it valuable in studying protein interactions and functions.

Building Blocks and Intermediates

This compound serves as a building block in organic synthesis, particularly in the development of bioactive small molecules. Its structural characteristics allow for the synthesis of more complex compounds, which can lead to new pharmaceuticals.

Thin Layer Chromatography (TLC)

In analytical chemistry, this compound is employed as a standard in TLC for the separation and identification of various compounds. Its distinct properties facilitate the differentiation of substances in complex mixtures.

Bioactive Small Molecules

Research indicates that this compound exhibits biological activity, making it a candidate for drug development. Studies have shown potential effects on cellular pathways, which are critical for therapeutic applications.

Dye and Pigment Applications

Due to its chromophoric properties, this compound can be explored as a dye or pigment in various industrial applications.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Proteomics Research | Reagent for protein modification | Enhances understanding of protein functions |

| Building Blocks & Intermediates | Synthesis of bioactive compounds | Facilitates drug discovery |

| Thin Layer Chromatography | Standard for separation techniques | Improves analytical accuracy |

| Bioactive Small Molecules | Potential therapeutic agent | May influence critical cellular pathways |

| Dye and Pigment Applications | Use as a dye or pigment | Expands industrial application possibilities |

Case Study 1: Proteomic Analysis

A study conducted by researchers at a leading university utilized this compound to modify specific amino acids in proteins to assess their interaction dynamics. The results indicated significant changes in protein behavior post-modification, highlighting its potential in proteomic studies.

Case Study 2: Drug Development

In another research project focusing on drug discovery, scientists synthesized derivatives of this compound to evaluate their biological activity against cancer cell lines. The derivatives showed promising results in inhibiting cell proliferation, suggesting that this compound could lead to novel cancer therapies.

Case Study 3: Analytical Chemistry

A team employed this compound as a reference standard in TLC to analyze complex mixtures from natural sources. Their findings confirmed the effectiveness of this compound in distinguishing between closely related chemical entities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Structural and Functional Comparisons

Functional Group Impact on Bioactivity

- However, its anti-inflammatory activity is less potent compared to acetic acid derivatives (e.g., compound 13a in ).

- Acetic Acid Derivatives : The α-methylated acetic acid group in compound 13a significantly boosts anti-inflammatory efficacy, suggesting that electron-withdrawing groups at C5 enhance biological interaction .

- Triazole-Dioxolane Hybrids : The introduction of a triazole-methyl-dioxolane moiety (as in ) shifts functionality toward fungicidal applications, demonstrating the role of heterocyclic substituents in agrochemical design.

Positional Isomerism and Steric Effects

- 2,2-Dimethyl vs. 3,3-Dimethyl Isomers : The 2,2-dimethyl configuration in the target compound creates a more rigid dihydrofuran ring compared to the 3,3-dimethyl isomer . This rigidity may influence binding affinity in biological systems or stability in synthetic pathways.

- Inden vs. Benzofuran Core: (2,2-Dimethyl-2,3-dihydro-1H-inden-5-yl)methanol (from ) replaces the benzofuran oxygen with a carbon, altering electronic properties and reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,2-Dimethyl-2,3-dihydro-benzofuran-5-yl)-methanol, and how are intermediates characterized?

- Methodological Answer : A common approach involves reducing ester precursors to the alcohol using agents like sodium borohydride (NaBH₄) or diisobutylaluminum hydride (DIBAL). For example, ester intermediates (e.g., ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate) are reduced in dichloromethane (DCM) at low temperatures (-78°C) to yield the alcohol . Characterization employs NMR (¹H, ¹³C), IR, and HRMS to confirm structure and purity. Key spectral markers include benzylic alcohol protons (δ ~4.80 ppm in ¹H NMR) and carbonyl reduction confirmation via IR (loss of C=O stretch at ~1705 cm⁻¹) .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed using GCMS or HPLC coupled with silica gel column chromatography (e.g., ethyl acetate/petroleum ether gradients). For example, flash chromatography (1:5 ethyl acetate/petroleum ether) achieves >95% purity, with residual solvents quantified via GCMS . Contaminants like unreacted esters or oxidation byproducts are identified through mass fragmentation patterns (e.g., [M+H]+ peaks at 255.1016 for the target vs. 297.1100 for ester precursors) .

Q. What are the primary biological applications of this compound in academic research?

- Methodological Answer : The compound has shown fungicidal activity against plant pathogens. Bioassays involve treating fungal cultures (e.g., Fusarium spp.) with gradient concentrations (0.1–100 µg/mL) and measuring inhibition rates via spore germination assays. Structure-activity relationship (SAR) studies highlight the importance of the dihydrobenzofuran core and hydroxymethyl group for activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Ambiguities in NMR or IR data (e.g., overlapping proton signals) are addressed through advanced techniques like 2D-COSY, HSQC, or NOESY. For example, benzylic proton coupling in the dihydrobenzofuran ring is confirmed via HSQC correlations between δ 4.80 ppm (¹H) and δ 56.2 ppm (¹³C) . X-ray crystallography using SHELX programs (e.g., SHELXL) provides definitive confirmation of stereochemistry and hydrogen bonding networks .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer : Chiral resolution employs catalysts like Rhodium complexes (e.g., [RhCl(nbd)]₂/AgSbF₆) in asymmetric hydrogenation or enzymatic kinetic resolution. For example, lipase-mediated acetylation of racemic mixtures selectively modifies one enantiomer, enabling separation via chiral HPLC (Chiralpak AD-H column) . Enantiomeric excess (ee) is quantified using polarimetry or chiral shift reagents in NMR .

Q. How do reaction conditions influence yield in large-scale synthesis?

- Methodological Answer : Yield optimization focuses on solvent selection (e.g., THF vs. dioxane), temperature control, and stoichiometry. For instance, DIBAL reduction at -78°C minimizes over-reduction side reactions, achieving 76% yield . Microwave-assisted synthesis reduces reaction times (e.g., from 48 h to 6 h) while maintaining >70% yield .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sigmatropic rearrangements or oxidation pathways. For example, [3,3]-sigmatropic rearrangements of ether precursors are simulated to identify activation energies (~25 kcal/mol) and regioselectivity . Molecular docking studies (AutoDock Vina) predict binding affinities to fungal cytochrome P450 enzymes, guiding SAR modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.